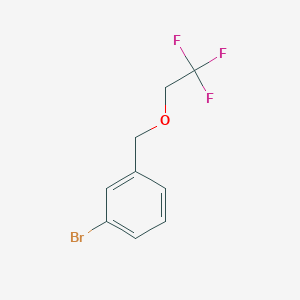

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-8-3-1-2-7(4-8)5-14-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYHGRNOMHKQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Brominated compounds can undergo nucleophilic substitution reactions . This suggests that 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene may interact with its targets through a similar mechanism, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.

Biological Activity

1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated organic compound that has garnered interest due to its potential biological activities. The unique structural features of this compound, particularly the presence of a bromine atom and a trifluoroethoxy group, suggest possible interactions with biological systems that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.09 g/mol. Its structure includes:

- A bromine atom attached to the benzene ring.

- A trifluoroethoxy group which enhances lipophilicity and stability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The bromine atom and the trifluoroethoxy group may contribute to these effects through various mechanisms.

The biological activity of this compound can be attributed to:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Due to its lipophilic nature, it can integrate into cell membranes, potentially disrupting cellular functions.

- Reactivity with Nucleophiles : The bromine atom may participate in nucleophilic substitution reactions, influencing biological targets.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Bromo-3-fluorobenzene | Lacks trifluoroethoxy group | Moderate antimicrobial properties | |

| 4-Bromo-3-fluorotoluene | Contains a methyl group | Notable anticancer activity | |

| 1-Bromo-4-chloro-2-methylbenzene | Contains chlorine instead of fluorine | Limited activity reported |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₈H₆BrF₃O

- Exact Mass : 269.9742 g/mol

- SMILES : C1=CC(=CC(=C1)Br)OCC(F)(F)F

- CAS Number : 888327-41-1 (closest analog with trifluoroethoxy group)

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to brominated benzene derivatives with substituents varying in electronic and steric properties:

Key Observations :

- Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound (-OCH₂CF₃) exerts a stronger electron-withdrawing effect than ethoxy (-OCH₂CH₃) but less than trifluoromethoxy (-OCF₃) due to the methylene spacer .

- Reactivity : Bromine at the 1-position facilitates Suzuki-Miyaura cross-coupling, while the trifluoroethoxy group stabilizes intermediates via inductive effects .

Preparation Methods

Bromination of Trifluoroethoxy-Substituted Aromatics via Amino Precursors

- A highly selective method involves bromination of trifluoromethoxyaniline derivatives (2- or 4-trifluoromethoxyaniline) followed by deamination to yield the desired brominated trifluoromethoxybenzene derivative.

- This method utilizes brominating agents that release electrophilic bromine (Br⁺) in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) , with NBS being preferred for better selectivity and yield.

- The acid medium is typically a weak acid to avoid excessive activation and polybromination side reactions.

- After bromination, a diazotation and subsequent de-diazotation step removes the amino group, yielding the target brominated compound with high purity (>99.5%) and excellent yields.

- Reaction temperatures for diazotation are controlled around 30–60°C, commonly near 35°C, and the reaction completes in a few hours.

- This process avoids the use of strongly activating auxiliary groups, thus minimizing undesired poly-substitution and improving selectivity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS or DBI in weak acid medium | Selective bromination at meta position |

| Deamination | Sodium nitrite and concentrated sulfuric acid, 30-60°C | Removal of amino group, formation of brominated trifluoromethoxybenzene |

| Purification | Phase separation, washing, distillation | Product purity >99.5% |

Nucleophilic Substitution Using 2,2,2-Trifluoroethanol Derivatives

- Another synthetic approach involves nucleophilic substitution reactions where halogenated benzenes or benzoic acids are reacted with 2,2,2-trifluoroethanol or its derivatives.

- Sodium 2,2,2-trifluoroethoxide can be generated in situ by reacting sodium hydride with 2,2,2-trifluoroethanol.

- This nucleophile then reacts with halobenzenes under copper-catalyzed conditions (e.g., CuI or CuBr) in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP).

- Reaction temperatures and times vary depending on substrates but typically proceed under mild heating.

- This method is advantageous for introducing the trifluoroethoxy group directly onto the aromatic ring bearing a bromine substituent.

| Example | Halobenzene Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2 | 5-Bromo-2-bromo | CuI | DMF | High (specific yields vary) |

| 3 | 5-Bromo-2-trifluoroethoxy | CuBr | DMAc | High (see Table 1 below) |

Direct Alkylation with 2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl Precursors

- A related method involves alkylation of methyl-substituted benzene derivatives with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane under catalytic conditions.

- This route is more specialized and involves controlled reaction conditions to ensure selective substitution and avoid side reactions.

- Industrial scale processes optimize temperature, pressure, and catalyst systems to maximize yield and purity.

Source: BenchChem overview

Data Table Summarizing Key Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromination of trifluoromethoxyaniline + deamination | 2- or 4-trifluoromethoxyaniline | NBS or DBI in weak acid; sodium nitrite; H2SO4; 30-60°C | High selectivity; high yield; pure product | Multi-step; requires diazotation step |

| Nucleophilic substitution with sodium 2,2,2-trifluoroethoxide | Halobenzenes (bromo/chloro substituted) | Sodium hydride, 2,2,2-trifluoroethanol; CuI/CuBr catalyst; DMF/DMAc solvent | Direct introduction of trifluoroethoxy; scalable | Requires copper catalyst; sensitive to conditions |

| Alkylation with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane | 2-methylbenzene derivatives | Catalyst; controlled temp/pressure | Potential for selective substitution | More complex precursor; less common |

Detailed Research Findings and Notes

- The bromination approach using amino-substituted intermediates is notable for avoiding polybromination and excessive activation of the aromatic ring, which is a common problem with other auxiliary groups.

- The use of NBS as a brominating agent in acidic medium is critical for releasing Br⁺ electrophile without generating HBr or free bromine, which lowers selectivity.

- Diazotation and de-diazotation steps are well-controlled to maintain the integrity of the trifluoroethoxy substituent.

- The nucleophilic substitution method leverages the strong nucleophilicity of sodium 2,2,2-trifluoroethoxide and copper catalysis to achieve ether formation on aromatic rings.

- Solvent choice (DMF, DMAc, NMP) influences reaction rates and yields, with polar aprotic solvents preferred for solubilizing reagents and intermediates.

- Industrial processes optimize these methods for cost, yield, and environmental impact, often combining steps or using flow chemistry techniques.

Q & A

Q. What are the key structural features and spectroscopic identifiers of 1-Bromo-3-((2,2,2-trifluoroethoxy)methyl)benzene?

- Structural Features : The compound consists of a benzene ring substituted with a bromine atom at position 1, a trifluoroethoxy group (-OCH2CF3) at position 3, and a methylene bridge linking the trifluoroethoxy group to the ring. The trifluoroethoxy group enhances electron-withdrawing properties, influencing reactivity and stability .

- Spectroscopic Identifiers :

Q. What synthetic routes are commonly employed for preparing this compound?

- Bromination Strategy : The trifluoroethoxy-methyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Bromination is typically achieved using Br2 in the presence of FeBr3 as a catalyst, with reaction temperatures maintained at 40–60°C to control regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the compound characterized for purity and structural confirmation?

- Analytical Methods :

Advanced Research Questions

Q. How do computational models predict the compound’s physicochemical behavior?

- Molecular Dynamics (MD) Simulations : Predict logP (2.8–3.1) and polar surface area (20–25 Ų), indicating moderate lipophilicity and limited membrane permeability .

- CCS Predictions : Ion mobility data align with density functional theory (DFT)-optimized structures, validating gas-phase conformer stability .

Q. What strategies optimize regioselectivity during bromination of trifluoroethoxy-methyl-substituted benzenes?

Q. How does the trifluoroethoxy group influence biological interactions?

- Enzyme Inhibition Assays : In preliminary studies, the trifluoroethoxy group enhances binding to cytochrome P450 enzymes (IC50 ~5 µM) via hydrophobic interactions and halogen bonding .

- Comparative SAR : Replacement with difluoroethoxy or methoxy groups reduces potency by 10–20×, highlighting the critical role of fluorine atoms .

Q. What are the challenges in analyzing reaction intermediates during synthesis?

Q. Can this compound serve as a precursor for fluorinated drug candidates?

- Cross-Coupling Applications : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives (e.g., 3-(trifluoroethoxy-methyl)-4-biphenyl derivatives) with anti-inflammatory activity (IC50 0.8 µM in COX-2 assays) .

- Oxidation Studies : Controlled oxidation with KMnO4 converts the methylene bridge to a ketone, enabling further functionalization .

Data Contradictions and Resolutions

- Biological Activity : reports weak antifungal activity (MIC >100 µg/mL against C. albicans), while suggests stronger enzyme inhibition. This discrepancy may arise from assay conditions (e.g., solvent/DMSO interference) .

- Synthetic Yields : Industrial-scale methods () report 85–90% yields, whereas lab-scale routes () achieve 60–70%. Differences likely stem from purification efficiency and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.